5-Amino-2,6-dimethoxy-3-hydroxypyridine
Overview
Description
5-Amino-2,6-dimethoxy-3-hydroxypyridine is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This compound is characterized by the presence of amino, methoxy, and hydroxyl functional groups attached to a pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-Amino-2,6-dimethoxy-3-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxypyridine.
Amination Reaction: The introduction of the amino group at the 5-position of the pyridine ring is achieved through an amination reaction. This can be done using reagents like ammonia or amines under suitable conditions.
Hydroxylation: The hydroxyl group at the 3-position is introduced through a hydroxylation reaction, often using oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
5-Amino-2,6-dimethoxy-3-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-2,6-dimethoxy-3-hydroxypyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-2,6-dimethoxy-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
5-Amino-2,6-dimethoxy-3-hydroxypyridine can be compared with other similar compounds, such as:
2-Amino-3-hydroxypyridine: This compound has similar functional groups but differs in the position of the amino and hydroxyl groups.
5-Amino-2,6-dimethoxypyridine: Lacks the hydroxyl group at the 3-position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-2,6-dimethoxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNECCGPOXBLLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146396 | |
Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104333-03-1 | |
Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VZY2W96H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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